molecular formula C18H18Cl2N2OS B5203064 4-tert-butyl-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide

4-tert-butyl-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide

Cat. No.: B5203064
M. Wt: 381.3 g/mol
InChI Key: USOSYHSKVROYJZ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide is a synthetic organic compound with the molecular formula C17H17Cl2NO It is known for its unique chemical structure, which includes a tert-butyl group, dichlorophenyl group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with 2,5-dichloroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiophosgene to yield the final product. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions often require catalysts or elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted benzamides or thioureas.

Scientific Research Applications

4-tert-butyl-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(3,5-dichlorophenyl)benzamide
  • 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide
  • 4-tert-butyl-N-(3,4-dichlorophenyl)benzamide

Uniqueness

4-tert-butyl-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern and the presence of the carbamothioyl linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-tert-butyl-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2OS/c1-18(2,3)12-6-4-11(5-7-12)16(23)22-17(24)21-15-10-13(19)8-9-14(15)20/h4-10H,1-3H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOSYHSKVROYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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